2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide
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Overview
Description
2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide is a complex organic compound featuring an isoindolinone core. Isoindolinones are significant due to their presence in various natural products and synthetic biologically active compounds . This compound is of interest in multiple fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as lithium chloride (LiCl) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((1-Amino-3-oxoisoindolin-2-yl)methyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core and the presence of both amino and benzamide groups make it a versatile compound for various applications.
Biological Activity
2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide, also known as benzamide derivative, is a compound with significant biological activity due to its unique structural features. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Property | Value |
---|---|
Molecular Formula | C16H15N3O2 |
Molecular Weight | 281.31 g/mol |
CAS Number | 189949-71-1 |
IUPAC Name | 2-[(1-amino-3-oxo-1H-isoindol-2-yl)methyl]benzamide |
InChI Key | MNSZTNRLZIIREF-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects in different biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Benzamide Derivatives in Cancer Therapy
A study demonstrated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition resulted in reduced growth of cancer cells resistant to traditional therapies like methotrexate .
Neuroprotective Effects
Research indicates that isoindolinone derivatives exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms include:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Neurotransmitter Modulation : Influencing levels of neurotransmitters such as dopamine and serotonin.
Antimicrobial Activity
Preliminary studies suggest that compounds with isoindolinone structures possess antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Benzamide Derivative A | Anticancer | DHFR Inhibition |
Benzamide Derivative B | Neuroprotective | Antioxidant Effects |
Benzamide Derivative C | Antimicrobial | Cell Wall Disruption |
Properties
CAS No. |
189949-71-1 |
---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[(1-amino-3-oxo-1H-isoindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H15N3O2/c17-14-12-7-3-4-8-13(12)16(21)19(14)9-10-5-1-2-6-11(10)15(18)20/h1-8,14H,9,17H2,(H2,18,20) |
InChI Key |
MNSZTNRLZIIREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=CC=CC=C3C2=O)N)C(=O)N |
Origin of Product |
United States |
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